Structural Differentiation via Computed Lipophilicity (XLogP3-AA) Against 2,6-Dimethyl Analog
The 2,6-diethylphenyl substitution imparts higher computed lipophilicity (XLogP3-AA = 5.7) relative to the 2,6-dimethylphenyl analog (XLogP3-AA = 4.9, based on PubChem data for 1,1-dibenzyl-3-(2,6-dimethylphenyl)urea) [1][2]. A difference of +0.8 logP units is significant for membrane permeability and ADME profiling. This calculated difference supports the selection of the diethyl analog when higher logP is desired for target engagement in lipid-rich environments such as arterial walls.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.7 |
| Comparator Or Baseline | 1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea: XLogP3-AA = 4.9 |
| Quantified Difference | ΔXLogP3-AA = +0.8 (Target > Comparator) |
| Conditions | Computed by PubChem using XLogP3 algorithm (2025.09.15 release) |
Why This Matters
Higher lipophilicity can enhance partitioning into lipid membranes, potentially increasing local concentration at the target site (arterial wall) for anti-atherosclerotic applications.
- [1] PubChem. 1,1-Dibenzyl-3-(2,6-diethylphenyl)urea. Computed Properties: XLogP3-AA = 5.7. View Source
- [2] PubChem. 1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea. Computed Properties: XLogP3-AA = 4.9. CID 3362691. View Source
